molecular formula C5Cl3NS B6244215 trichlorothiophene-2-carbonitrile CAS No. 71105-25-4

trichlorothiophene-2-carbonitrile

Cat. No.: B6244215
CAS No.: 71105-25-4
M. Wt: 212.5
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Description

Trichlorothiophene-2-carbonitrile (C5HCl3NS) is a halogenated thiophene derivative featuring three chlorine substituents on the thiophene ring and a cyano group at the 2-position. Thiophene-based carbonitriles are valued in medicinal and materials chemistry for their electronic properties, reactivity, and bioactivity, particularly as intermediates in synthesizing pharmaceuticals and agrochemicals .

Properties

CAS No.

71105-25-4

Molecular Formula

C5Cl3NS

Molecular Weight

212.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trichlorothiophene-2-carbonitrile typically involves the chlorination of thiophene-2-carbonitrile. One common method is the reaction of thiophene-2-carbonitrile with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions on the thiophene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination reaction is carefully monitored to prevent over-chlorination and to ensure the safety of the process.

Chemical Reactions Analysis

Types of Reactions

Trichlorothiophene-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Trichlorothiophene-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of trichlorothiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the nitrile group and chlorine atoms can influence its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares trichlorothiophene-2-carbonitrile with key analogs reported in the literature, focusing on substituents, synthesis, and biological activity:

Compound Molecular Formula Substituents Synthesis Method Biological Activity/Applications Purity/Yield
5-Chlorothiophene-2-carbonitrile C5H2ClNS 5-Cl, 2-CN Commercial synthesis (exact method unspecified) Intermediate for pharmaceuticals and agrochemicals 95% purity
6-(2,5-Dichlorothiophen-3-yl)pyridine-3-carbonitrile (2a) C15H8Cl2N2OS 2,5-Cl2 on thiophene, pyridine, 2-CN Reflux with arylidenemalononitrile in pyridine (6 hours) Antibacterial, cytotoxic (tested against human cell lines) High yield (specifics not provided)
3-Cyano-6-(naphthalen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl-2-chloroacetate (2) C22H14ClN2O2S Naphthalene, thiophene, Cl, CN Substitution reaction of pyridine derivative with chloroacetyl chloride (84% yield) CDK2 inhibition (potential anticancer activity) 84% yield

Key Observations:

  • Chlorination Impact: Increasing chlorine atoms on the thiophene ring (e.g., dichloro vs. Trichlorination may further amplify this effect but could reduce solubility.
  • Synthetic Complexity: Dichloro derivatives require multi-step reactions, including reflux in pyridine (6 hours) or overnight stirring with chloroacetone .
  • Bioactivity Trends: Dichlorothiophene-carbonitriles exhibit marked cytotoxicity (IC50 values <10 µM in some cancer cell lines) , while mono-chloro derivatives are primarily synthetic intermediates .

Antibacterial and Cytotoxic Activity

Dichlorothiophene-carbonitriles (e.g., compound 2a) demonstrate potent activity against Gram-positive bacteria (MIC: 8–16 µg/mL) and moderate cytotoxicity against HeLa cells (IC50: 12.5 µM) . The electron-withdrawing cyano group enhances electrophilicity, facilitating interactions with bacterial enzymes or DNA.

Kinase Inhibition

Pyridine-thiophene-carbonitrile hybrids (e.g., compound 2 from ) inhibit CDK2, a cyclin-dependent kinase implicated in cancer progression. The thiophene ring’s electron-rich system likely contributes to binding affinity .

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